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Compound of Interest

Compound Name:
(3-Chloro-4-

ethoxyphenyl)methanamine

CAS No.: 329928-04-3

Cat. No.: B2769858

Get Quote

Executive Summary & Scientific Context
(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a critical pharmacophore

often utilized as a building block in the synthesis of GPCR ligands and kinase inhibitors.[1] Its

structural integrity is defined by three distinct functionalities: a primary benzylic amine, an aryl

chloride, and an ethoxy ether.

In drug development, verifying this structure is not merely about confirming identity; it is about

establishing a chain of causality that rules out regioisomers (e.g., 2-chloro or 3-ethoxy variants)

and process-related impurities (e.g., nitrile precursors or secondary amines).[1] This guide

outlines a multi-modal analytical strategy to unequivocally validate the structure.

Synthetic Logic & Impurity Profile
To elucidate a structure effectively, one must understand its origin.[1] The synthesis of this

molecule typically dictates the impurities we must detect.[1]
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Retro-Synthetic Analysis
The most robust route involves the reduction of 3-chloro-4-ethoxybenzonitrile or the Delepine

reaction of 3-chloro-4-ethoxybenzyl chloride.[1]
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Figure 1: Synthetic pathway highlighting the potential for dimerization impurities.[1]

Implication for Elucidation:

Residual Nitrile: Look for weak IR band at ~2220 cm⁻¹.[1]

Dimerization: HRMS would show

.[1]

Analytical Strategy: The Triad of Confirmation
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and halogen pattern.

The presence of a chlorine atom provides a distinct isotopic signature.[1] Chlorine exists as

³⁵Cl (75.78%) and ³⁷Cl (24.22%).

Target Formula: C₉H₁₂ClNO

Exact Mass (Monoisotopic): 185.0607 Da

Data Interpretation Table:
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Ion Species m/z (Theoretical) Intensity Ratio Diagnostic Value

[M+H]⁺ (³⁵Cl) 186.0680 100%
Base peak confirming

parent mass.[1]

[M+H]⁺ (³⁷Cl) 188.0651 ~32%
Confirms presence of

one Chlorine atom.

[M+Na]⁺ 208.0500 Variable

Adduct confirmation (if

salt contaminants

present).

Critical Check: If the M+2 peak is <5% or >50%, the structure is incorrect (likely missing Cl or

containing Br).

Infrared Spectroscopy (FT-IR)
Objective: Functional group validation.

Primary Amine (–NH₂): Two weak bands at 3300–3400 cm⁻¹ (N-H stretching). Note: If

isolated as an HCl salt, these appear as a broad ammonium band (2800–3000 cm⁻¹).

Ether (Ar-O-R): Strong antisymmetric stretching at 1240–1260 cm⁻¹.[1]

Aryl Chloride: Weak bands in the fingerprint region (1000–1100 cm⁻¹), often obscured but

diagnostically relevant when compared to non-chlorinated analogs.

Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Connectivity and Regiochemistry. This is the definitive step.

¹H NMR Analysis (400 MHz, DMSO-d₆ or CDCl₃)
The substitution pattern (1,3,4-trisubstituted benzene) creates a specific splitting pattern.[1]
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Predicted Chemical Shifts & Assignments:

Position Type δ (ppm) Multiplicity J (Hz)
Structural
Logic

H-2 Ar-H 7.35 Doublet (d) ~2.0

Meta-

coupling to H-

6; Ortho to Cl

(deshielded).

[1]

H-6 Ar-H 7.18
Doublet of

Doublets (dd)
8.4, 2.0

Ortho-

coupling to H-

5; Meta-

coupling to H-

2.[1]

H-5 Ar-H 7.05 Doublet (d) 8.4

Ortho to

Ethoxy

(shielded by

resonance).

[1]

-OCH₂- CH₂ 4.08 Quartet (q) 7.0
Deshielded

by Oxygen.[1]

Ar-CH₂-N CH₂ 3.75 Singlet (s) -

Benzylic

position.[1]

Broadens if

HCl salt.[1]

-NH₂ Amine 1.80
Broad Singlet

(br s)
-

Exchangeabl

e with D₂O.[1]

-CH₃ CH₃ 1.36 Triplet (t) 7.0

Terminal

methyl of

ethoxy group.

[1]
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Regioisomer Discrimination:

If the structure were the 2-chloro isomer, the benzylic CH₂ would appear as a doublet

(coupling to NH) or show different shielding due to the ortho-Cl steric effect. [1] * The

coupling constant (J=8.4 Hz) between H-5 and H-6 confirms they are ortho neighbors,

validating the 1,3,4-substitution.[1]

¹³C NMR Analysis (100 MHz)
We expect 9 distinct carbon signals.

Aromatic Region (6 signals):

C-4 (C-O): ~153 ppm (Most deshielded).[1]

C-1 (C-CH₂): ~136 ppm.[1]

C-3 (C-Cl): ~121 ppm (Distinctive upfield shift for ipso-Cl relative to H).[1]

C-2, C-5, C-6: 126–130 ppm (CH signals).[1]

Aliphatic Region (3 signals):

Ethoxy CH₂: ~64 ppm.[1]

Benzylic CH₂: ~45 ppm.[1]

Ethoxy CH₃: ~14 ppm.[1]

Experimental Protocol: Self-Validating Workflow
The following protocol ensures high-fidelity data acquisition.
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Step 1: Sample Preparation
Solvent Choice: Use DMSO-d₆ for the HCl salt (to prevent precipitation) or CDCl₃ for the free

base.[1]

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts

(e.g., NaCl from synthesis) which cause line broadening.

Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D proton (zg30).[1]

Scans (NS): 16 scans minimum for ¹H; 512 scans for ¹³C.

Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s for quantitative integration (qNMR).

Step 3: 2D Confirmation (Optional but Recommended)
If the aromatic splitting is ambiguous due to overlap:

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the

carbons they are attached to.

Validation: The proton at 7.05 (H-5) must correlate to a carbon at ~113 ppm (ortho to

alkoxy).[1]

HMBC (Heteronuclear Multiple Bond Correlation):

Validation: The benzylic protons (3.75 ppm) should show a 3-bond correlation to C-2 and

C-6, confirming the amine is attached to the ring.[1]
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Figure 2: Logic flow for NMR data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-3-chloro-4-ethoxyphenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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